

physical and chemical properties of 1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinoline

Cat. No.: B7760912

[Get Quote](#)

An In-Depth Technical Guide to **1,2,3,4-Tetrahydroquinoline**: Properties, Synthesis, and Applications

Introduction

1,2,3,4-Tetrahydroquinoline (THQ) is a heterocyclic organic compound and a partially hydrogenated derivative of quinoline.[1][2] This versatile molecule, presenting as a colorless to pale yellow liquid, serves as a foundational scaffold in a multitude of high-value chemical applications.[2][3][4] Its unique bicyclic structure, featuring a secondary amine fused to an aromatic ring, imparts a rich and varied reactivity profile.[3] The THQ nucleus is a ubiquitous core structure in a vast array of natural products and synthetic pharmaceuticals, making it a prime target for chemists and drug development professionals.[5] Bioactive molecules incorporating this framework include the antiarrhythmic drug Nicainoprol and the schistosomicide Oxamniquine.[1][5]

This guide provides a comprehensive overview of the core physical and chemical properties of **1,2,3,4-tetrahydroquinoline**, details its synthesis and reactivity, explores its applications, and outlines essential safety and handling protocols for researchers and scientists.

Molecular Structure and Identifiers

The structure of **1,2,3,4-tetrahydroquinoline** consists of a benzene ring fused to a saturated piperidine ring. This arrangement is key to its chemical behavior, combining the characteristics of an aromatic system with those of a secondary aliphatic amine.

Caption: Molecular Structure of **1,2,3,4-Tetrahydroquinoline**.

Table 1: Chemical Identifiers for **1,2,3,4-Tetrahydroquinoline**

Identifier	Value	Source(s)
CAS Number	635-46-1	[3][4][6]
Molecular Formula	C ₉ H ₁₁ N	[3][4][7]
Molecular Weight	133.19 g/mol	[3][6][8]
IUPAC Name	1,2,3,4-tetrahydroquinoline	[4][8]
Synonyms	Kusol, Benzopiperidine, Hydroquinoline	[8][9][10]
ChEBI ID	CHEBI:213323	[1][10]
PubChem CID	69460	[3][8]
InChI Key	LBUJPTNKIBCYBY- UHFFFAOYSA-N	[4][8]

| SMILES | C1CNC2=CC=CC=C2C1 |[4] |

Physicochemical Properties

The physical properties of THQ are critical for its handling, storage, and application in synthesis. It exists as a liquid at room temperature that may darken upon storage and has limited solubility in water but is miscible with many organic solvents.[4][10][11]

Table 2: Core Physical and Chemical Properties of **1,2,3,4-Tetrahydroquinoline**

Property	Value	Source(s)
Appearance	White or colorless to yellow to orange liquid/powder	[3][4]
Melting Point	9–20 °C (48.2–68 °F; 282.15–293.15 K)	[1][3][12]
Boiling Point	249–251 °C (480–484 °F; 522.15–524.15 K) at 760 mmHg	[1][3][6]
	113–117 °C (235–243 °F) at 10 mmHg	[7][13]
Density	1.06–1.061 g/mL at 25 °C	[3][13]
Refractive Index (n _{20/D})	1.593–1.596	[3][4]
Water Solubility	<1 g/L (20 °C)	[7][10][14]
Organic Solvent Solubility	Miscible with alcohol, ether, carbon disulfide	[9][11]
Vapor Pressure	0.0212–0.04 mmHg at 25 °C	[8][14]
Flash Point	100 °C (212 °F)	[6][10]
pKa	5.09 ± 0.20 (Predicted)	[15]

| LogP (Octanol/Water) | 2.29–2.3 |[9][12] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation of THQ and its derivatives.

- ¹H NMR: The proton NMR spectrum is characterized by signals for the aromatic protons on the benzene ring and distinct multiplets for the aliphatic protons of the piperidine ring at positions 2, 3, and 4, along with a broad singlet for the N-H proton.

- ^{13}C NMR: The carbon NMR spectrum will show four signals for the saturated carbons of the piperidine ring and six signals for the aromatic carbons.
- IR Spectroscopy: The infrared spectrum prominently features a characteristic N-H stretching band for the secondary amine, C-H stretching for both aromatic and aliphatic components, and C=C stretching bands for the aromatic ring.[8]
- Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight (133.19 g/mol).

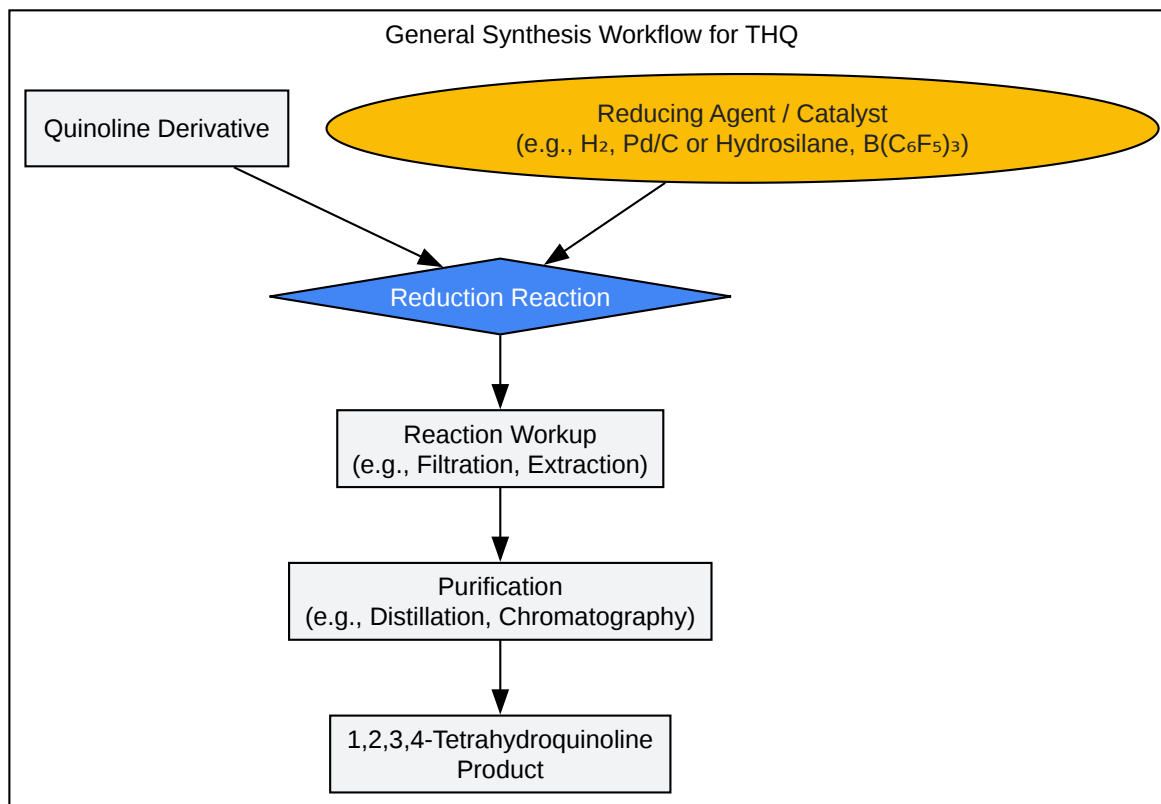
Chemical Reactivity and Derivatization

The reactivity of THQ is governed by two main features: the nucleophilic secondary amine and the electron-rich aromatic ring. This dual reactivity allows for selective functionalization at either the nitrogen atom or the benzene ring, making it a versatile synthetic intermediate.

- N-Functionalization: The secondary amine is readily nucleophilic and can be easily alkylated, acylated, or arylated. These reactions are foundational for building a diverse library of THQ derivatives for drug discovery. For instance, N-methylation is a key step in the synthesis of alkaloids like angustureine.[16]
- Electrophilic Aromatic Substitution: The amine group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring (positions 5 and 7). This allows for the introduction of various functional groups, such as halogens, nitro groups, and acyl groups.
- Oxidation (Dehydrogenation): THQ can be oxidized to re-aromatize the piperidine ring, yielding quinoline. This reversible hydrogenation/dehydrogenation property has been explored for its use as a hydrogen-donor solvent.[1]

Synthesis of 1,2,3,4-Tetrahydroquinoline

The most direct and common method for synthesizing THQ is the catalytic hydrogenation of quinoline.[1] However, numerous modern methods have been developed to afford substituted THQs with high efficiency and stereoselectivity, including domino reactions and metal-free hydrogenative reductions.[5][17]



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of THQ via reduction.

Experimental Protocol: Metal-Free Reduction of Quinoline

This protocol is adapted from a procedure utilizing tris(pentafluorophenyl)borane ($\text{B}(\text{C}_6\text{F}_5)_3$) and a hydrosilane, which offers a metal-free alternative to traditional hydrogenation.^{[7][13][17]}

Objective: To synthesize **1,2,3,4-tetrahydroquinoline** from quinoline.

Materials:

- Quinoline (1.0 equiv)
- Tris(pentafluorophenyl)borane, $B(C_6F_5)_3$ (5.0 mol %)
- Diethylsilane (3.5 equiv)
- Chloroform (anhydrous)
- Argon or Nitrogen gas supply
- Reaction vial with stir bar

Procedure:

- **Catalyst Preparation:** In a dry 1.5 mL reaction vial under an argon atmosphere, dissolve $B(C_6F_5)_3$ (0.025 mmol, 5.0 mol %) in anhydrous chloroform (0.60 mL).
- **Addition of Reducing Agent:** To the catalyst solution, add diethylsilane (1.75 mmol, 3.5 equiv). Briefly shake the mixture.
- **Initiation of Reaction:** Add quinoline (0.50 mmol, 1.0 equiv) to the vial. Seal the vial and stir the reaction mixture at 25–65 °C.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) over 6–24 hours until the starting material is consumed.
- **Workup:** Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the crude product under reduced pressure to remove the solvent and excess silane.
- **Purification:** The resulting crude **1,2,3,4-tetrahydroquinoline** can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the final product.

Causality: The $B(C_6F_5)_3$ acts as a Lewis acid, activating the quinoline towards reduction by the hydrosilane. The reaction proceeds via a 1,4-addition of the hydrosilane to the quinoline, followed by a subsequent transfer hydrogenation to yield the fully saturated piperidine ring.^[17] This method avoids the need for high-pressure hydrogen gas and heavy metal catalysts.

Applications in Research and Development

The THQ scaffold is a privileged structure in medicinal chemistry and materials science due to its favorable properties and synthetic accessibility.^[3]

- Pharmaceutical Development:** It is a key intermediate in the synthesis of drugs targeting a range of conditions, including neurological disorders, malaria, and arrhythmias.^{[3][5][6]} Its structure allows for precise three-dimensional orientation of substituents, which is critical for specific interactions with biological targets.
- Organic Synthesis:** As a versatile building block, THQ is used to create more complex molecules.^{[3][18]} Its derivatives are employed in the development of agrochemicals such as pesticides and fungicides.^[18]
- Material Science and Other Industries:** The compound's unique properties are explored in the creation of novel polymers and coatings.^[3] It also finds use in the production of dyes, pigments, and as a corrosion inhibitor.^{[3][6][18]}

Safety, Handling, and Storage

1,2,3,4-Tetrahydroquinoline is considered hazardous and requires careful handling.

Table 3: GHS Hazard Information for **1,2,3,4-Tetrahydroquinoline**

Hazard Class	Code	Statement	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	^{[1][8][10]}
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	^{[1][8][10]}
Specific Target Organ Toxicity	H335	May cause respiratory irritation	^{[1][8][10]}

| Carcinogenicity | H350 | May cause cancer |^{[1][19]} |

Handling Procedures:

- Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[19][20]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20]
- Avoid contact with skin, eyes, and clothing.[19] In case of contact, rinse immediately with plenty of water.[19][20]
- Ensure that eyewash stations and safety showers are readily accessible.[19]

Storage:

- Store in a cool, dry, and dark place, away from incompatible materials like oxidizing agents. [15][21]
- Recommended storage is in a tightly sealed container at 2–8 °C under an inert atmosphere (e.g., argon).[3][11]
- The product may darken upon storage, which may indicate some degradation.[4]

Conclusion

1,2,3,4-Tetrahydroquinoline is a compound of significant scientific and commercial interest. Its unique combination of an aromatic ring and a secondary amine within a rigid bicyclic structure provides a platform for extensive chemical modification. A thorough understanding of its physical properties, reactivity, and synthesis is crucial for chemists and researchers aiming to leverage this scaffold for the development of new pharmaceuticals, agrochemicals, and advanced materials. Adherence to strict safety protocols is paramount when handling this versatile yet hazardous chemical intermediate.

References

- Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of **1,2,3,4-Tetrahydroquinolines**, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. *Molecules*, 16(12), 10357-10398. [Link]
- Chem-Impex International. (n.d.). **1,2,3,4-Tetrahydroquinoline**.
- Stenutz, R. (n.d.). **1,2,3,4-tetrahydroquinoline**.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69460, **1,2,3,4-Tetrahydroquinoline**.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Potential: **1,2,3,4-Tetrahydroquinoline** in Organic Synthesis and Beyond.
- ChemBK. (2024). 1,2,3,4-tetrahydro-quinolin.
- Taylor & Francis Online. (2019). Synthesis of **1,2,3,4-Tetrahydroquinolines** including Angustureine and Congeneric Alkaloids. A Review.
- Scent.vn. (n.d.). **1,2,3,4-Tetrahydroquinoline** (CAS 635-46-1).
- ChemBK. (2024). **1,2,3,4-Tetrahydroquinoline**.
- SLS Ireland. (n.d.). **1,2,3,4-Tetrahydroquinoline**, 9 | T15504-100G | SIGMA-ALDRICH.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline.
- Wikipedia. (n.d.). Tetrahydroquinoline.
- Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 543-568. [Link]
- Cheméo. (n.d.). Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4).
- National Institute of Standards and Technology. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,2,3,4-Tetrahydroquinoline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]
- 7. 1,2,3,4-Tetrahydroquinoline CAS#: 635-46-1 [m.chemicalbook.com]
- 8. 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scent.vn [scent.vn]
- 10. 1,2,3,4-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]
- 11. labolu.ca [labolu.ca]
- 12. 1,2,3,4-tetrahydroquinoline [stenutz.eu]
- 13. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]
- 14. chembk.com [chembk.com]
- 15. chembk.com [chembk.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 18. nbino.com [nbino.com]
- 19. fishersci.com [fishersci.com]
- 20. echemi.com [echemi.com]
- 21. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 1,2,3,4-tetrahydroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7760912#physical-and-chemical-properties-of-1-2-3-4-tetrahydroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com